2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Properties
Molecular Formula |
C6H3ClFN3O |
|---|---|
Molecular Weight |
187.56 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-9-5(12)4-3(8)1-2-11(4)10-6/h1-2H,(H,9,10,12) |
InChI Key |
DHKCPWOLBDHNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1F)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
Key Findings
- Cyclization with formamide or POCl₃ effectively yields the heterocyclic core.
- Halogenation at specific positions (e.g., C-4 or C-7) enables further functionalization, including chlorination and fluorination, to obtain the target compound with desired halogen substituents.
Synthesis via Bromohydrazone Pathway
This multistep process involves initial formation of bromohydrazone intermediates, followed by cyclization and subsequent halogenation.
Procedure Summary
Notes
- This method is advantageous for its straightforwardness and high yields.
- The key step is the cyclization of the bromohydrazone intermediate, which forms the heterocycle.
Formation of Triazinium Dicyanomethylide
This route involves the generation of reactive intermediates such as triazinium dicyanomethylide, facilitating cycloaddition reactions.
Synthetic Scheme
| Step | Reagents & Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|
| 1 | Tetracyanoethylene oxide + triazine | Triazinium dicyanomethylide | 2-(Methylsulfanyl)-pyrrolo[2,1-f]triazine-7-carbonitrile |
Implication
- This pathway allows for the introduction of nitrile groups and halogens (such as fluorine and chlorine) via subsequent modifications.
- Suitable for synthesizing derivatives with specific substitution patterns, including 2-chloro-5-fluoro variants.
Multistep Synthesis of Nucleoside Analogs
This approach employs a sequence of reactions involving nucleoside modifications, N-aminations, and heterocycle cyclizations.
Representative Route
Relevance
- This method is especially useful for generating bioactive derivatives, including those with chlorinated and fluorinated substituents.
Transition Metal Mediated Synthesis
Transition metal catalysis, particularly copper(II) salts, facilitates heterocyclic ring formation via oxidative coupling.
Example Procedure
| Step | Reagents & Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|
| 1 | CuCl₂·2H₂O + aldehyde + amino-pyrrole | Coupled intermediate | Pyrrolo[2,1-f]triazine |
Advantages
- Promotes regioselective formation of chlorinated and fluorinated derivatives.
- Suitable for late-stage functionalization, including introduction of halogens at specific positions.
Rearrangement of Pyrrolooxadiazines
This method involves rearranging heterocyclic precursors under specific conditions to obtain the target compound.
Summary of Key Preparation Strategies
| Method | Advantages | Limitations | Notable Features |
|---|---|---|---|
| Pyrrole Derivatives | Versatile, high yields | Multi-step, requires careful control | N-aminations, halogenations, cyclizations |
| Bromohydrazone Pathway | Straightforward, efficient | Limited scope | Suitable for chlorination and fluorination |
| Triazinium Dicyanomethylide | Facilitates nitrile introduction | Requires reactive intermediates | Good for specific substitution patterns |
| Multistep Nucleoside Route | Bioactive derivatives | Complex, time-consuming | Incorporates pharmacologically relevant groups |
| Transition Metal Catalysis | Regioselectivity, late-stage functionalization | Requires metal catalysts | Effective for halogenation |
Final Remarks
The synthesis of 2-Chloro-5-fluoropyrrolo[2,1-f]triazin-4(3H)-one predominantly relies on constructing the heterocyclic core via pyrrole derivatives, with subsequent halogenation steps to introduce chlorine and fluorine. Transition metal catalysis and multistep routes offer versatile avenues for functionalization, enabling the synthesis of derivatives with specific substitution patterns critical for medicinal chemistry applications. The choice of method depends on the desired substitution pattern, yield optimization, and scalability considerations.
Chemical Reactions Analysis
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of halogen substituents significantly influence biological activity and physicochemical properties:
- 4-Chloro-5-fluoro-pyrrolotriazine (CAS 2306272-83-1): Chlorine at position 4 instead of 2 alters steric interactions, which may reduce affinity for certain targets compared to the 2-Cl analogue .
- PB17-026-01 (SHP2 inhibitor): Features a 5-(2,3-dichlorophenyl) group and a spiro ring system, enhancing allosteric inhibition through hydrophobic and conformational effects .
Core Heterocycle Variations
- Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one vs. Example: Imidazo-based 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one (CAS 224789-21-3) targets USP7, leveraging its ethoxy and propyl groups for enhanced solubility and selectivity .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Kinase and Enzyme Inhibition
- 2-Chloro-5-fluoropyrrolotriazinone: Structural analogs (e.g., (R)-1-((4-((4-Fluoro-2-methylindol-5-yl)oxy)-5-methylpyrrolotriazin-6-yl)oxy)propan-2-ol) act as VEGFR2 inhibitors (IC₅₀ = 25 nM), with selectivity over PDGFRβ due to fluorine and methyl groups .
- PB17-026-01 : Potent SHP2 allosteric inhibitor (IC₅₀ < 100 nM) for cancer therapy, leveraging dichlorophenyl and spiro moieties for enhanced binding .
- Imidazo-based USP7 inhibitors: Compounds like 2-{2-Ethoxy-5-[(4-ethylpiperazinyl)sulfonyl]phenyl}-5-methyl-7-propylimidazotriazinone (CAS 224789-21-3) inhibit USP7, critical in neurodegenerative and cancer diseases .
Antitumor Activity
- 6-(Benzyloxy)-4-chloro-5-methylpyrrolotriazine : Demonstrates antitumor activity by targeting VEGFR2 , with benzyloxy improving membrane permeability .
Biological Activity
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is characterized by its unique pyrrolo-triazine framework, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 187.56 g/mol. Its IUPAC name reflects the presence of chlorine and fluorine substituents that may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. Notably, a series of related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of pyrrolo[2,1-f][1,2,4]triazines have been evaluated for their antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11E | MGC-803 | 5.0 | Induces apoptosis via mitochondrial pathway |
| 11E | EC-109 | 6.5 | Arrests cell cycle at G2/M phase |
| 11E | PC-3 | 7.0 | Inhibits colony formation |
The compound demonstrated significant inhibitory effects on cell viability in MGC-803 gastric cancer cells, leading to morphological changes indicative of apoptosis. The mechanism involved a decrease in mitochondrial membrane potential and activation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo-triazine structure can enhance biological activity. For instance, the introduction of different substituents at specific positions on the triazine ring has been shown to affect the potency and selectivity against cancer cells.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Fluorine | Increased potency |
| 6 | Methyl | Decreased potency |
| 4 | Hydroxyl | Enhanced selectivity |
These findings suggest that careful tuning of substituents can lead to compounds with improved therapeutic profiles.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolo[2,1-f][1,2,4]triazine derivatives for their anticancer effects. One derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting its potential as a lead compound in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one?
- Methodological Answer : Two primary routes are documented:
- Rearrangement of Pyrrolooxadiazines : Starting from 3-chloro-1H-pyrrole-2-carboxylic acid, chlorination and amination yield intermediates like 1H-pyrrole-2-carboxamide. Subsequent cyclization with NaOH/NH4Cl/NaClO generates N-aminopyrroles, which undergo intramolecular cyclization with halogen sources (Cl/Br) to form the triazinone core .
- One-Pot Synthesis : CuCl₂·2H₂O/NaOAc/DMSO catalyzes reactions between chromene derivatives and aminopyrroles, forming the triazinone scaffold in a single step .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves regiochemistry and confirms the fused pyrrolotriazinone structure (e.g., bond angles, torsion parameters) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct NH proton shifts (~5.1 ppm for triazinone vs. ~4.8 ppm for oxadiazine intermediates) and carbonyl signals confirm cyclization .
- IR : Absence/presence of specific functional groups (e.g., C=O at ~1700 cm⁻¹) distinguishes regioisomers .
Q. What biological activities are associated with pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?
- Methodological Answer : These compounds exhibit kinase inhibition (e.g., VEGFR-2, PI3K) and receptor antagonism (e.g., MCH-R1). For activity assessment:
- In Vitro Assays : Use enzymatic inhibition assays (e.g., ATP-binding site competition for kinases) .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., 5-methyl, 6-alkoxy groups) to enhance potency and selectivity .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity during intramolecular cyclization?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Alkyl or methoxy substituents favor triazinone formation via stabilization of N-acylnitrenium intermediates (e.g., 12a yield: 87% with Cl vs. 13% with I) .
- Electron-Withdrawing Groups (EWGs) : Fluorophenyl or cyanophenyl groups reduce yields (e.g., 15f: 31%) due to destabilization of transition states (Table 3 in ).
- Experimental Design : Vary halogen sources (Cl vs. Br) and aryl substituents, then analyze products via NMR/IR to map regiochemical outcomes.
Q. What strategies mitigate instability of intermediates during synthesis?
- Methodological Answer :
- Boc-Protection : Prevents degradation of amine intermediates (e.g., oxadiazine 11a’ decomposes under acidic conditions without protection) .
- Low-Temperature Quenching : Reduces side reactions (e.g., 0°C for 5 minutes with Et₃N increases yield to 68% vs. reflux at 16%) .
Q. How can conflicting data on reaction yields from different halogen sources be resolved?
- Methodological Answer :
- Systematic Screening : Compare Cl, Br, and I in parallel under identical conditions (solvent, catalyst, temperature). For example, Cl gives higher triazinone yields (87%) than Br (18%) due to better leaving-group ability .
- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps influenced by halogens.
Q. What experimental approaches validate kinase inhibition specificity for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
